2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related [1,2,3]triazolo[4,5-d]pyrimidines involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by reaction with hydrazine . The resulting compounds are then transformed to iminophosphoranes by reaction with triphenylphosphine, hexachloroethane, and triethylamine . A tandem aza-Wittig reaction of the resulting iminophosphorane with isocyanate or acyl chloride generates the [1,2,3]triazolo[4,5-d]pyrimidines .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidines involves a triazolo[4,5-d]pyrimidine core . The electron cloud delocalization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) results in the formation of an intramolecular charge transfer (ICT) state .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidines include aza-Wittig reactions, reaction with hydrazine, and reactions with triphenylphosphine, hexachloroethane, and triethylamine .Scientific Research Applications
Synthesis and Potential Applications
Heterocyclic Compound Synthesis : A study by Fadda et al. (2017) involved synthesizing various heterocycles, including triazolo[4,5-d]pyrimidines, which have been explored for insecticidal properties against Spodoptera littoralis. This indicates the potential of compounds with similar structures in agricultural pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Neurological Research : Compounds structurally related to 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide have been evaluated for their potential anticonvulsant activities. For instance, Kelley et al. (1995) synthesized and tested various analogues for their activity against seizures, shedding light on the chemical's relevance in neuropharmacological research (Kelley, Davis, McLean, Glen, Soroko, & Cooper, 1995).
Antimicrobial and Antitumor Activities : Research by Lahmidi et al. (2019) on pyrimidine derivatives demonstrated antibacterial activity, indicating the potential of structurally similar compounds in developing new antimicrobial agents. This is particularly relevant for compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine ring (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).
Cancer Research : The compound's structural framework is pertinent to the synthesis of molecules with potential anticancer properties. As demonstrated by Riyadh (2011), N-arylpyrazole-containing enaminones, structurally related to triazolopyrimidines, have been synthesized and assessed for antitumor and antimicrobial activities, highlighting the importance of such compounds in cancer research (Riyadh, 2011).
Mechanism of Action
Target of Action
The compound, also known as 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-methylphenyl)acetamide, has been identified as a potent inhibitor of Ubiquitin-Specific Protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle regulation, DNA damage response, and chromatin remodeling .
Mode of Action
The compound interacts with USP28 by reversibly binding to it, thereby inhibiting its activity . This interaction directly affects the protein levels of USP28, leading to changes in the cellular processes that USP28 regulates .
Biochemical Pathways
The inhibition of USP28 by the compound affects several biochemical pathways. Most notably, it impacts the cell cycle, particularly the S phase . It also influences the epithelial-mesenchymal transition (EMT) progression, a key process in cancer metastasis .
Result of Action
The compound’s action results in the inhibition of cell proliferation . Specifically, it has been shown to inhibit the proliferation of gastric cancer cell lines . This suggests potential therapeutic applications of the compound in cancer treatment.
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-13-6-2-5-9-16(13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-7-3-4-8-15(14)21/h2-9,12H,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTRWKYWZXUFEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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